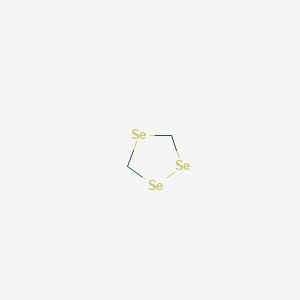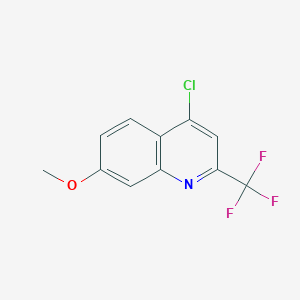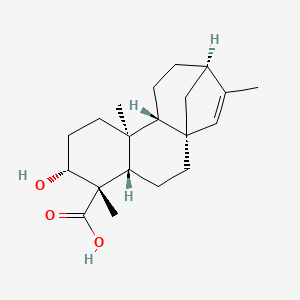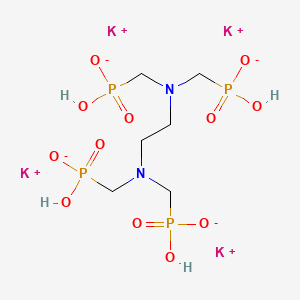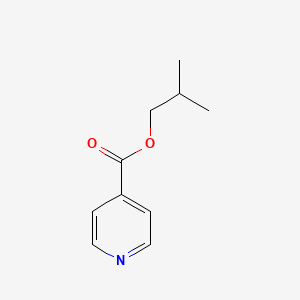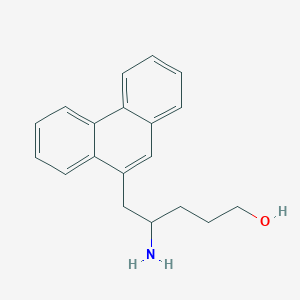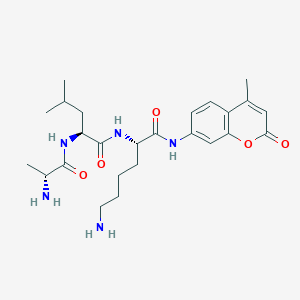
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C10H10Cl2O2S2 It is characterized by the presence of two sulfanyl groups attached to a propyl chain, which is further esterified with 2,4-dichlorobenzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,3-bis(sulfanyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atoms on the benzoate ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thiol-substituted benzoates
科学研究应用
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
作用机制
The mechanism of action of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is not fully understood. its biological activity is likely related to the presence of the sulfanyl groups and the dichlorobenzoate moiety. These functional groups can interact with various molecular targets, potentially disrupting biological processes in microorganisms or modulating biochemical pathways in higher organisms.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorobenzoate moiety but lacks the sulfanyl groups.
2,3-Bis(sulfanyl)propanol: Contains the sulfanyl groups but lacks the dichlorobenzoate moiety.
Uniqueness
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is unique due to the combination of sulfanyl groups and the dichlorobenzoate moiety. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
103645-51-8 |
|---|---|
分子式 |
C10H10Cl2O2S2 |
分子量 |
297.2 g/mol |
IUPAC 名称 |
2,3-bis(sulfanyl)propyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2S2/c11-6-1-2-8(9(12)3-6)10(13)14-4-7(16)5-15/h1-3,7,15-16H,4-5H2 |
InChI 键 |
YMJZVSPYGWJVFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCC(CS)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


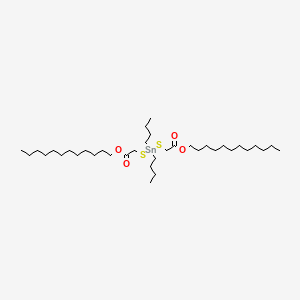
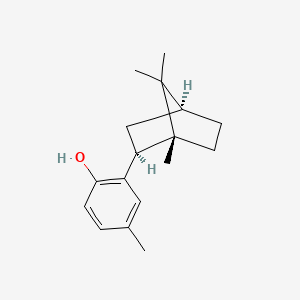
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
